molecular formula C22H20FNO3 B2855035 1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol CAS No. 898644-49-0

1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol

Cat. No.: B2855035
CAS No.: 898644-49-0
M. Wt: 365.404
InChI Key: KPROWMDTYKWLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol is an organic compound with the molecular formula C₂₂H₂₀FNO₃ . This substance features a propan-2-ol core linker, a structure commonly utilized in medicinal chemistry to connect aromatic systems and modulate the physicochemical properties of a molecule . The molecular architecture incorporates both a benzophenone group and a fluorinated aniline moiety. The benzophenone component is a well-known pharmacophore in the design of protein kinase inhibitors and other bioactive molecules, while the fluorine atom on the aniline ring is a frequent modification in drug development to influence metabolic stability and binding affinity. Given its hybrid structure, this compound is of significant interest for exploratory research, particularly in the areas of medicinal chemistry and chemical biology. It serves as a valuable synthetic intermediate or a lead compound for the development of novel therapeutic agents. Researchers may investigate its potential application in targeting signaling pathways or its use as a molecular scaffold. This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

[4-[3-(4-fluoroanilino)-2-hydroxypropoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO3/c23-18-8-10-19(11-9-18)24-14-20(25)15-27-21-12-6-17(7-13-21)22(26)16-4-2-1-3-5-16/h1-13,20,24-25H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPROWMDTYKWLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol typically involves multiple steps. One common synthetic route includes the reaction of 4-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with 4-benzoylphenol under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group (-CHOH-) undergoes oxidation to form a ketone under controlled conditions.

Reaction Type Reagents/Conditions Product Yield Source
Alcohol → KetoneKMnO₄ in acidic H₂O (0.1 M H₂SO₄)1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-one72%
CrO₃ in acetone (Jones oxidation)Same as above68%

Mechanism :
The hydroxyl group is oxidized via a two-step dehydrogenation process. Chromium-based oxidants form a chromate ester intermediate, followed by β-hydrogen elimination to yield the ketone .

Reduction Reactions

The fluorophenylamino group (-NH-C₆H₄F) can be reduced to form an aniline derivative.

Reaction Type Reagents/Conditions Product Yield Source
Amino → AmineH₂/Pd-C (10 atm, ethanol)1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol (saturated)85%
NaBH₄/CuCl₂ in methanolPartial reduction to secondary amine63%

Key Finding :
Catalytic hydrogenation preserves the stereochemistry of the propan-2-ol backbone while reducing the aromatic ring’s electron-withdrawing groups .

Substitution Reactions

The fluorine atom on the phenyl ring participates in aromatic substitution.

Reaction Type Reagents/Conditions Product Yield Source
Halogen ExchangeNaI in DMF (120°C, 6 hrs)1-(4-Benzoylphenoxy)-3-[(4-iodophenyl)amino]propan-2-ol58%
Nucleophilic AromaticNH₃ in THF (CuI catalyst, 80°C)1-(4-Benzoylphenoxy)-3-[(4-aminophenyl)amino]propan-2-ol41%

Mechanistic Insight :
Fluorine’s high electronegativity facilitates nucleophilic aromatic substitution (SNAr) under strongly basic conditions, though yields are moderate due to steric hindrance from the benzoyl group .

Esterification and Acylation

The hydroxyl group reacts with acylating agents.

Reaction Type Reagents/Conditions Product Yield Source
Ester FormationAcetic anhydride (pyridine, RT)1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-yl acetate89%
SulfonationClSO₃H in CH₂Cl₂ (-10°C)Sulfonated derivative (water-soluble)76%

Application :
Acetylated derivatives show enhanced bioavailability in pharmacokinetic studies .

Photochemical Reactions

The benzoyl group undergoes [2+2] cycloaddition under UV light.

Reaction Type Conditions Product Yield Source
CycloadditionUV light (254 nm, benzene solvent)Dimeric cyclobutane derivative34%

Significance :
Photodimerization is reversible and used in controlled drug release systems .

Biochemical Interactions

The compound interacts with TRPC3/6/7 channels and PPARα receptors.

Interaction Biological Target Effect EC₅₀ Source
TRPC ActivationDAG-activated TRPC3/6/7Increased Ca²⁺ influx in neurons0.8 μM
PPARα AgonismPPARα nuclear receptorAnti-inflammatory and anti-angiogenic effects1.2 μM

Structural Basis :
The fluorophenylamino group enhances binding affinity to hydrophobic pockets in PPARα, while the benzoylphenoxy moiety stabilizes π-π interactions .

Stability Under Physiological Conditions

Hydrolytic degradation occurs in acidic environments.

Condition Degradation Product Half-Life Source
pH 1.2 (simulated gastric fluid)4-Benzoylphenol + 3-[(4-fluorophenyl)amino]propan-2-ol2.1 hrs
pH 7.4 (blood plasma)Stable (>24 hrs)>24 hrs

Key Research Findings:

  • Synthetic Flexibility : The propan-2-ol backbone allows modular derivatization, making it a scaffold for neurotrophic and anti-inflammatory agents .

  • Selectivity : Fluorine substitution minimizes off-target effects in TRPC channel activation compared to non-fluorinated analogs.

  • Metabolic Fate : Hepatic glucuronidation of the hydroxyl group is the primary detoxification pathway .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C22H20FNO3C_{22}H_{20}FNO_3, with a molecular weight of approximately 365.4 g/mol. Its structure features a benzoyl group, a fluorophenyl amine, and a propanol moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that 1-(4-benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol exhibits significant anticancer properties. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC50 value was found to be 12 µM, indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo experiments using animal models of inflammation showed a marked reduction in edema and inflammatory cytokine levels upon administration of the compound.

Data Table: Anti-inflammatory Effects

ModelDose (mg/kg)Edema Reduction (%)Cytokine Level (pg/mL)
Carrageenan-Induced1045150
Complete Freund's Adjuvant2060100

This data suggests that the compound may serve as a potential therapeutic agent for treating inflammatory diseases .

Neuroprotective Properties

Emerging research indicates that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's.

Case Study:
In an experimental model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. Behavioral tests indicated a significant improvement in memory retention compared to untreated controls .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary studies show that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol exerts its effects involves interactions with specific molecular targets. These may include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Backbone Modifications

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol C1: 4-Benzoylphenoxy; C3: 4-fluorophenylamino C22H19FNO3 364.40 High lipophilicity; potential CNS/anti-inflammatory activity Target Compound
1-[(1-Benzylpiperidin-4-yl)amino]-3-[(4-fluorophenyl)thio]propan-2-ol C1: Benzylpiperidinylamino; C3: 4-fluorophenylthio C21H26FN2OS 382.51 Enhanced steric bulk; sulfur improves metabolic stability
1-(4-Methoxyphenyl)-propan-2-ol C1: 4-Methoxyphenyl C10H14O2 166.22 Simplified structure; lower molecular weight
1-[4-(Benzyloxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol C1: 4-Benzyloxyphenoxy; C3: isopropylamino C19H24NO3 314.40 Ether and amino groups; potential β-blocker activity
1-{[(4-fluorophenyl)methyl]amino}-3-(2-methylphenoxy)propan-2-ol C1: 4-Fluorobenzylamino; C3: 2-methylphenoxy C17H19FNO2 300.34 Dual aromatic substitution; possible adrenoceptor affinity
Pharmacological and Functional Comparisons
  • Anti-inflammatory Activity: Diarylpropanes like 1-(3′,4′-dihydroxyphenyl)-3-(4″-methoxyphenyl)-propane (IC50 = 4.00 µM for NO inhibition) share a propanol backbone with aromatic substituents, suggesting that the target compound’s benzoyl and fluorophenyl groups may similarly modulate inflammatory pathways .
  • Adrenoceptor Binding: Compounds such as (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol exhibit α1-, α2-, and β1-adrenoceptor affinity, implying that the fluorophenylamino group in the target compound could enhance receptor selectivity .
  • Synthetic Accessibility: The target compound’s benzoylphenoxy group may require more complex synthesis (e.g., Friedel-Crafts acylation) compared to simpler analogs like 1-(4-methoxyphenyl)-propan-2-ol, which is synthesized via nucleophilic substitution or reduction .
Metabolic and Stability Considerations
  • The 4-fluorophenylthio group in 1-[(1-Benzylpiperidin-4-yl)amino]-3-[(4-fluorophenyl)thio]propan-2-ol confers resistance to oxidative metabolism compared to the target compound’s amino group, which may undergo N-dealkylation .
  • Benzyloxy substituents (e.g., in 1-[4-(Benzyloxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol) are prone to O-debenzylation, whereas the target compound’s benzoyl group is more stable under physiological conditions .

Key Research Findings and Trends

  • Structure-Activity Relationship (SAR): Fluorine substitution on aromatic rings generally enhances binding affinity and metabolic stability. For example, 1-{[(4-fluorophenyl)methyl]amino}-3-(2-methylphenoxy)propan-2-ol showed improved receptor interaction compared to non-fluorinated analogs .
  • Biological Potency : Compounds with dual aromatic systems (e.g., benzoyl + fluorophenyl) often exhibit synergistic effects, as seen in anti-inflammatory diarylpropanes .

Biological Activity

1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol is an organic compound notable for its unique structural features, including the presence of both benzoyl and fluorophenyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C17H18FNO3
  • Molecular Weight: 303.33 g/mol
  • CAS Number: 898644-49-0

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
  • Receptor Modulation: It could bind to various receptors, influencing cellular signaling and biological responses.

Research indicates that the compound's efficacy may vary based on its structural configuration and the presence of substituents on the phenyl rings, which can affect binding affinity and selectivity for targets.

Anticonvulsant Activity

A study involving related compounds demonstrated that derivatives with similar structures exhibited significant anticonvulsant properties. For instance, compounds tested in maximal electroshock tests showed promising results, suggesting that modifications to the benzoyl and fluorophenyl groups could enhance anticonvulsant efficacy .

Anti-inflammatory Effects

Research has indicated that compounds with similar functional groups can exhibit anti-inflammatory properties. The mechanism often involves modulation of inflammatory pathways through PPAR (Peroxisome Proliferator-Activated Receptors) agonism, which plays a role in reducing inflammation and vascular leakage .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds. The following table summarizes key differences in biological activities among selected compounds:

Compound NameAnticonvulsant ActivityAnti-inflammatory ActivityMechanism of Action
This compoundModeratePotentialEnzyme inhibition; receptor modulation
7-(4-Fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-oneHighLowEnzyme inhibition
Compound A91LowHighPPAR agonism

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

  • Anticonvulsant Evaluation : In a study assessing various benzoxazine derivatives, one compound showed an ED50 value of 31.7 mg/kg in anticonvulsant tests, indicating significant potential for further development .
  • PPAR Agonism : Another study highlighted the importance of structural modifications in enhancing PPARα agonistic activity, which could lead to improved therapeutic profiles for conditions like diabetic retinopathy .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step procedures:

  • Step 1 : Coupling of 4-benzoylphenol with epichlorohydrin under basic conditions to form the ether intermediate.
  • Step 2 : Nucleophilic substitution of the epoxide intermediate with 4-fluoroaniline, requiring controlled pH (7–9) and polar aprotic solvents (e.g., DMF) to minimize side reactions .
  • Step 3 : Purification via column chromatography or recrystallization. Yield optimization hinges on stoichiometric ratios, solvent polarity, and temperature gradients. For example, excess 4-fluoroaniline (1.2–1.5 eq.) improves substitution efficiency .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., benzoyl aromatic signals at δ 7.5–8.0 ppm) and carbon backbone integrity.
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve stereochemistry and hydrogen-bonding networks. High-resolution data (≤0.8 Å) are essential for unambiguous assignment of the propan-2-ol conformation .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: ~421.18 Da) and detects synthetic impurities .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Receptor binding assays : Radioligand displacement studies (e.g., β-adrenergic or serotonin receptors) using fluorophenyl- and benzoyl-containing analogs as reference compounds .
  • Enzyme inhibition : Kinase or phosphatase inhibition assays with ATP/ADP-Glo™ systems, focusing on IC50_{50} determination .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity relative to normal fibroblasts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Benzoyl group : Replace with acetyl or nitro substituents to test π-π stacking vs. electron-withdrawing effects on receptor affinity .
  • Fluorophenyl moiety : Compare 4-F substitution with 3-F or 2-F analogs to evaluate positional impacts on metabolic stability (e.g., CYP450 resistance) .
  • Propan-2-ol backbone : Introduce methyl or ethyl groups to the amino nitrogen to probe steric effects on target engagement . Computational docking (e.g., AutoDock Vina) paired with MD simulations can predict binding modes and validate experimental SAR trends .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains and improve R-factors (<5% difference) .
  • Disordered solvent : Apply SQUEEZE (PLATON) to exclude poorly resolved solvent molecules from the final model .
  • Thermal motion : Anisotropic refinement for non-H atoms and TLS parameterization for rigid-body motion analysis .

Q. How do reaction conditions (pH, solvent) affect impurity profiles during synthesis?

  • Acidic conditions : Promote epoxide ring-opening side products (e.g., diols via acid-catalyzed hydrolysis) .
  • Polar solvents : Increase nucleophilicity of 4-fluoroaniline but may lead to over-alkylation (e.g., N,N-dialkylated byproducts).
  • Analytical methods : HPLC-MS with C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) detects impurities at 0.1% levels. Compare retention times with synthesized reference standards .

Q. What computational approaches validate pharmacological mechanisms of action?

  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors from fluorophenyl, hydrophobic regions from benzoyl) using Schrödinger’s Phase .
  • ADMET prediction : SwissADME or pkCSM tools forecast bioavailability, BBB penetration, and toxicity risks (e.g., hERG inhibition) .
  • Network pharmacology : Integrate STRING or KEGG pathways to identify off-target interactions (e.g., MAPK or PI3K-AKT cascades) .

Methodological Considerations

Q. How to design a stability study under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks.
  • Analytical monitoring : UPLC-PDA at 254 nm tracks degradation products. Identify major degradants via LC-QTOF-MS/MS fragmentation patterns .

Q. What criteria determine the choice of chiral resolution techniques?

  • Chromatography : Chiralpak® IA/IB columns with hexane:isopropanol (80:20) for enantiomeric separation (ee >99%).
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives in ethanol/water mixtures .
  • Enzymatic resolution : Lipase-catalyzed acylations (e.g., Candida antarctica) selectively modify one enantiomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.